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Compound of Interest

Compound Name: (4-Fluoroanilino)urea

Cat. No.: B090897

DISCLAIMER: The user's request for "(4-Fluoroanilino)urea" does not correspond to a
standard chemical nomenclature. This guide focuses on the most plausible interpretation, 1-(4-
fluorophenyl)urea, a key chemical intermediate in the development of various therapeutic
agents.

Chemical Identifier:
e CAS Number: 659-30-3
e Molecular Formula: C7H7FN20

e Synonyms: (4-Fluorophenyl)urea, N-(4-fluorophenyl)urea
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Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(4-fluorophenyl)urea.

Property Value Reference

Molecular Weight 154.14 g/mol [1]

White to almost white
Appearance _ [1]
crystalline powder

Melting Point 178 -182 °C [1]

Purity > 97% (HPLC) [1]

Synthesis and Experimental Protocols

1-(4-fluorophenyl)urea is a crucial building block in the synthesis of more complex, biologically
active molecules.[1] A general and widely applicable method for the synthesis of aryl ureas
involves the reaction of an amine with an isocyanate.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)urea

This protocol is a generalized procedure based on common methods for synthesizing aryl
ureas.

Materials:
o 4-fluoroaniline

o Potassium cyanate (KOCN) or Sodium cyanate (NaOCN)
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» Hydrochloric acid (HCI) or Acetic acid

o Water

o Ethanol or other suitable recrystallization solvent

Procedure:

o Dissolve 4-fluoroaniline in a suitable solvent mixture, such as aqueous ethanol.

e Add a solution of potassium cyanate or sodium cyanate in water to the 4-fluoroaniline
solution.

 Acidify the reaction mixture with an acid like hydrochloric acid or acetic acid. This will
generate isocyanic acid (HNCO) in situ, which then reacts with the 4-fluoroaniline.

 Stir the reaction mixture at room temperature for several hours or heat gently to drive the
reaction to completion.

e The product, 1-(4-fluorophenyl)urea, will precipitate out of the solution.

o Collect the solid product by filtration.

e Wash the product with cold water to remove any unreacted starting materials and salts.

» Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-(4-
fluorophenyl)urea.

e Dry the purified product under vacuum.

Characterization: The final product can be characterized using standard analytical techniques
such as:

* 1H NMR Spectroscopy: To confirm the presence and arrangement of protons in the molecule.

e 13C NMR Spectroscopy: To identify the carbon skeleton.

e Mass Spectrometry: To determine the molecular weight.
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e Melting Point Analysis: To assess the purity of the compound.

Biological Activity and Applications
1-(4-fluorophenyl)urea serves as a versatile scaffold in drug discovery, with its derivatives
exhibiting a wide range of biological activities.[1]

3.1. Anticancer Activity

Derivatives of 1-(4-fluorophenyl)urea have shown significant potential as anticancer agents,
particularly in the context of breast cancer.[2] These compounds have been found to inhibit key
signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and
Hedgehog pathways.[2]

Quantitative Data on Anticancer Activity of a 1-(4-fluorophenyl)urea Derivative

The following data is for a derivative of 1-(4-fluorophenyl)urea and is presented as an example
of the potential of this chemical class.

Cell Line Compound ICs0 (M) Reference
1-(3-aryl-4-
MCF-7 chlorophenyl)-3-(p- 7.61 +0.99 [2]

aryl)urea derivative

1-(3-aryl-4-
MDA-MB-231 chlorophenyl)-3-(p- 3.61£0.97 [2]

aryl)urea derivative

1-(3-aryl-4-
PC-3 chlorophenyl)-3-(p- 10.99 £ 0.98 [2]
aryl)urea derivative

3.2. Anti-inflammatory Activity

The urea scaffold is also explored for its anti-inflammatory properties. While specific data for 1-
(4-fluorophenyl)urea is limited, related urea compounds have been investigated for their ability
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to modulate inflammatory pathways. For instance, 1,3-bis(p-hydroxyphenyl)urea has been
shown to suppress inflammation in animal models.[3]

Signaling Pathways and Mechanisms of Action

4.1. Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth,
proliferation, and survival.[4][5] Its aberrant activation is a hallmark of many cancers.[4]
Derivatives of 1-(4-fluorophenyl)urea have been identified as inhibitors of this pathway.[2]
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Caption: PI3K/Akt/mTOR pathway and inhibition by urea derivatives.
4.2. Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and
tissue homeostasis.[6][7] Its inappropriate activation in adults is linked to the development and
progression of several cancers.[7] Urea-based compounds have been designed to inhibit this
pathway.[2]
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Caption: Hedgehog signaling pathway and its inhibition.

Experimental Workflow for In Vitro Anticancer Drug
Screening

The following diagram illustrates a typical workflow for screening compounds like 1-(4-

fluorophenyl)urea derivatives for their anticancer activity.
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Caption: Workflow for in vitro anticancer drug screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on (4-Fluoroanilino)urea
and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090897#4-fluoroanilino-urea-cas-number-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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